

# Spectroscopic Profile of 1,13-Tridecanediol: A Technical Guide

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## Compound of Interest

Compound Name: 1,13-Tridecanediol

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,13-tridecanediol**, a long-chain diol with applications in various fields of chemical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The spectroscopic data for **1,13-tridecanediol** (CAS No. 13362-52-2) has been compiled from the Spectral Database for Organic Compounds (SDBS). The data is organized into the following tables for clarity and ease of comparison.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data for 1,13-Tridecanediol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
1.27	br s	18H	-(CH <sub>2</sub> ) <sub>9</sub> -
1.56	m	4H	HO-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>2</sub> -CH <sub>2</sub> -OH
3.64	t	4H	HO-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>11</sub> -CH <sub>2</sub> -OH

Note: The broad singlet for the central methylene groups is due to their similar chemical environments.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for 1,13-Tridecanediol**

Chemical Shift ( $\delta$ ) ppm	Assignment
25.7	C3, C11
29.4	C4, C10
29.6	C5, C6, C7, C8, C9
32.8	C2, C12
63.1	C1, C13

**Table 3: IR Spectroscopic Data for 1,13-Tridecanediol**

Wavenumber (cm <sup>-1</sup> )	Transmittance (%)	Assignment
3334	46	O-H stretch (hydrogen-bonded)
2919	6	C-H stretch (asymmetric)
2851	9	C-H stretch (symmetric)
1466	41	C-H bend (scissoring)
1058	42	C-O stretch
720	73	-(CH <sub>2</sub> ) <sub>n</sub> - rock

**Table 4: Mass Spectrometry Data for 1,13-Tridecanediol**

m/z	Relative Intensity (%)	Assignment
41	100	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
43	85	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
55	98	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
69	70	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
83	55	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
97	25	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>
111	10	[C <sub>8</sub> H <sub>15</sub> ] <sup>+</sup>
125	5	[C <sub>9</sub> H <sub>17</sub> ] <sup>+</sup>
139	2	[C <sub>10</sub> H <sub>19</sub> ] <sup>+</sup>
153	1	[C <sub>11</sub> H <sub>21</sub> ] <sup>+</sup>
167	<1	[C <sub>12</sub> H <sub>23</sub> ] <sup>+</sup>
181	<1	[C <sub>13</sub> H <sub>25</sub> ] <sup>+</sup>
198	<1	[M-H <sub>2</sub> O] <sup>+</sup>
216	Not observed	[M] <sup>+</sup> (Molecular Ion)

Note: The molecular ion peak is often not observed in the electron ionization mass spectra of long-chain alcohols due to facile fragmentation.

## Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for  $^1\text{H}$ ).

- **Sample Preparation:** A sample of **1,13-tridecanediol** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ ) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ( $\delta$  0.00 ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer probe. The magnetic field is shimmed to achieve homogeneity. For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- **Data Acquisition:** A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

### Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a solid sample like **1,13-tridecanediol**, the KBr pellet method is frequently used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

- **Instrument Setup:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
- **Data Acquisition:** The sample is placed in the spectrometer's beam path, and the interferogram is recorded.
- **Data Processing:** The interferogram is Fourier-transformed to produce the IR spectrum, which is typically plotted as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

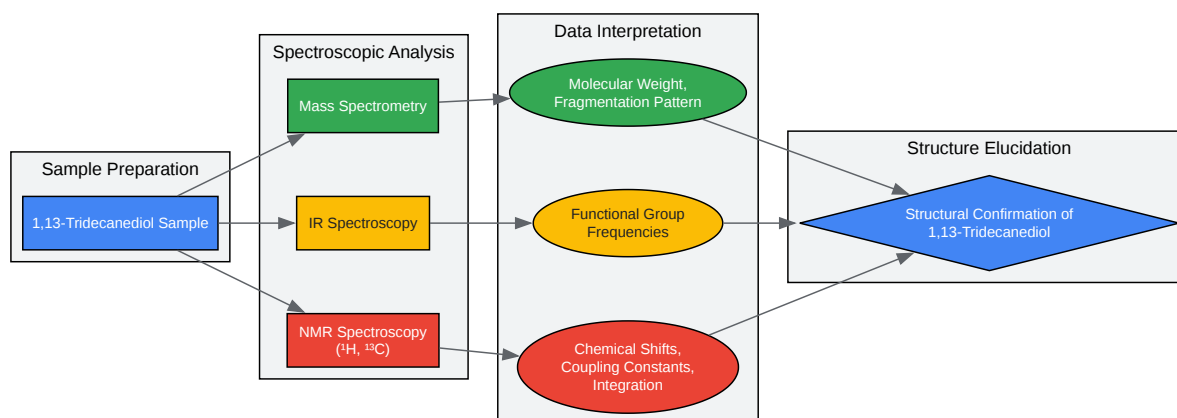
## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** A small amount of the sample is introduced into the ion source, where it is vaporized.
- **Ionization:** The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ( $\text{M}^+$ ) and fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.



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Caption: Workflow for Spectroscopic Characterization.

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